molecular formula C12H6ClN3O3S B3035777 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole CAS No. 338417-19-9

5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole

Cat. No. B3035777
CAS RN: 338417-19-9
M. Wt: 307.71 g/mol
InChI Key: JAGZYNNQVXWBMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole is crucial for understanding its properties. Refer to the provided chemical structure for visual representation .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 119-123°C .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole is utilized in the synthesis of novel heterocyclic compounds, showcasing a range of biological activities. For instance, a study described the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives, which were then evaluated for antimicrobial, antioxidant, and antitubercular activities. The results indicated that certain compounds displayed potent activities, highlighting the potential of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole derivatives in the development of new therapeutic agents (A. Fathima et al., 2021).

Antifungal Applications

Another research focus involves the synthesis of tetrazole derivatives, including those with a benzoxazole moiety, for antifungal applications. These compounds were tested against various fungal strains, revealing significant sensitivity and high cell growth inhibition in certain cases. This suggests that derivatives of 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole could serve as promising candidates for antifungal drug development (E. Łukowska-Chojnacka et al., 2016).

Anticancer Potential

Research has also explored the anticancer potential of 4-Chloro-1,3-Benzoxazole derivatives, which are structurally related to 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole. These studies involve the design, synthesis, and biological evaluation of novel compounds for their activity against various cancer cell lines, employing computational docking to understand their mechanism of action. Such investigations underscore the importance of benzoxazole derivatives in the search for new anticancer therapies (A. Fathima et al., 2022).

Antimicrobial and Anthelmintic Activities

The antimicrobial and anthelmintic activities of benzoxazole derivatives, including those related to 5-Chloro-2-[(5-nitro-2-pyridinyl)sulfanyl]-1,3-benzoxazole, have been investigated. These studies demonstrate the compounds' efficacy against a variety of bacterial and fungal strains, as well as their potential in treating parasitic infections. Molecular docking studies further elucidate the interactions between these compounds and biological targets, providing insights into their mode of action and guiding the design of more effective agents (Vinoda Bm et al., 2016).

Future Directions

: Sigma-Aldrich: 5-Chloro-2-nitropyridine : NIST Chemistry WebBook: 5-Chloro-2-pyridinol

properties

IUPAC Name

5-chloro-2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S/c13-7-1-3-10-9(5-7)15-12(19-10)20-11-4-2-8(6-14-11)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGZYNNQVXWBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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